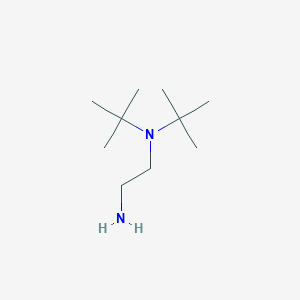
(2-Aminoethyl)DI-tert-butyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)DI-tert-butyl)amine is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)DI-tert-butyl)amine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and continuous monitoring of temperature and pressure to optimize the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)DI-tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The primary products are secondary amines.
Substitution: The products are typically N-substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)DI-tert-butyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug design.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)DI-tert-butyl)amine involves its ability to act as a nucleophile due to the presence of the amine group. It can form stable complexes with metal ions, which makes it useful in catalysis and coordination chemistry. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: Another derivative of ethylenediamine with three aminoethyl groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.
Uniqueness
(2-Aminoethyl)DI-tert-butyl)amine is unique due to the presence of both the tert-butyl group and the aminoethyl group, which provides a combination of steric hindrance and nucleophilicity. This makes it particularly useful in applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
85213-29-2 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
N',N'-ditert-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 |
InChI-Schlüssel |
UIYIJRAZCUWXTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CCN)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
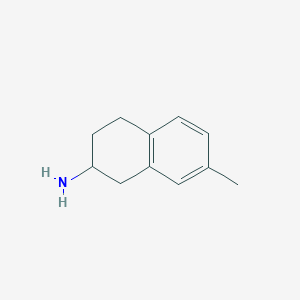

![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)

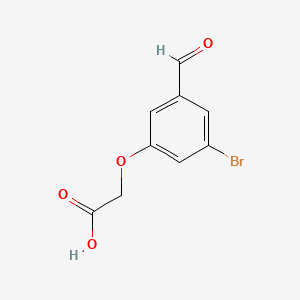
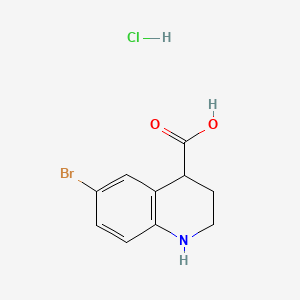
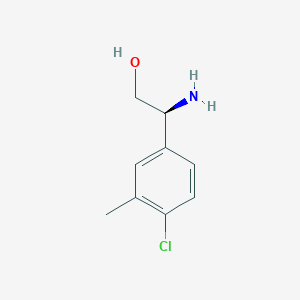
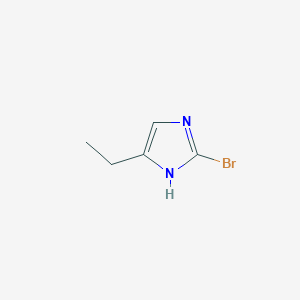

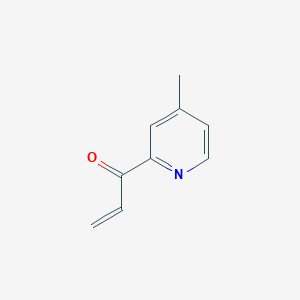
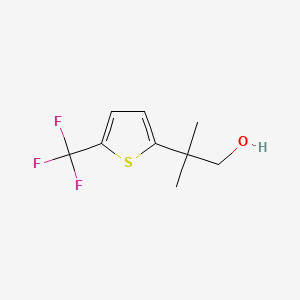

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
